molecular formula C7H10BrClN2O B2411183 (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride CAS No. 1353636-61-9

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2411183
CAS No.: 1353636-61-9
M. Wt: 253.52
InChI Key: QYDQXAWKSZNHPV-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O. It is a hydrazine derivative that contains a bromine atom and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

4-Bromo-2-methoxyaniline+Hydrazine hydrate(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride\text{4-Bromo-2-methoxyaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Bromo-2-methoxyaniline+Hydrazine hydrate→(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride

Uniqueness

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances the compound’s electrophilicity, while the methoxy group increases its solubility and stability.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDQXAWKSZNHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353636-61-9
Record name (4-bromo-2-methoxyphenyl)hydrazine hydrochloride
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